molecular formula C23H28ClN3O4S B2599789 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 898406-47-8

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2599789
CAS No.: 898406-47-8
M. Wt: 478
InChI Key: QASDMSVHKHCHPX-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a piperidine core substituted with a 4-chlorophenylsulfonyl group, connected via an ethyl spacer to an oxalamide bridge, which is further linked to a 4-methylbenzyl terminal group . The oxalamide functional group is particularly noteworthy for its hydrogen-bonding capacity, which may enhance the compound's affinity for biological targets compared to simpler linkers . The structural architecture of this compound, particularly the sulfonamide and oxalamide functionalities, suggests potential for interaction with various enzymes and receptors . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. It is offered to the scientific community as a valuable chemical tool for investigating new therapeutic avenues. Researchers can utilize this compound in in vitro assays to probe its mechanism of action, which may involve enzyme inhibition or receptor modulation . Its complex structure also makes it a suitable candidate for hit-to-lead optimization studies in drug discovery, particularly in areas such as central nervous system (CNS) disorders . The presence of the 4-methylbenzyl moiety can influence the compound's steric and electronic properties, potentially affecting its pharmacokinetic profile and target engagement .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-17-5-7-18(8-6-17)16-26-23(29)22(28)25-14-13-20-4-2-3-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASDMSVHKHCHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique biological profile. Its molecular formula is C22H26ClN3O4SC_{22}H_{26}ClN_3O_4S, with a molecular weight of approximately 475.0 g/mol. The presence of the 4-chlorophenyl and 4-methylbenzyl groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmission pathways, particularly through interactions with serotonin receptors and G protein-coupled receptors. This suggests possible applications in treating central nervous system disorders .
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurological disorders and bacterial infections .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

These findings highlight the compound's potential as an antibacterial agent .

Enzyme Inhibition Studies

In vitro studies have indicated that the compound exhibits significant inhibitory effects on AChE, with IC50 values comparable to known inhibitors. This property is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders.

CompoundIC50 (µM)
This compound0.63 ± 0.001
Standard AChE Inhibitor0.50 ± 0.002

These results suggest that modifications in the molecular structure can enhance enzyme inhibition .

Case Study 1: Neurological Applications

A study explored the effects of the compound on neurotransmission in animal models. Results indicated improved cognitive function and reduced anxiety-like behaviors, supporting its potential application in treating mood disorders .

Case Study 2: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of the compound was tested against clinical isolates of Salmonella typhi. The results showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several oxalamide and sulfonamide derivatives. Below is a detailed comparison:

Antiviral Oxalamide Derivatives

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (, compound 6) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (, compound 8) feature:

  • Core Structure : Oxalamide backbone with piperidine and aromatic substituents.
  • Key Differences : The target compound lacks the thiazole ring and hydroxyalkyl groups present in these analogs, substituting them with a sulfonyl group and 4-methylbenzyl moiety.
  • Activity : These analogs demonstrate antiviral activity against HIV-1 by targeting the CD4-binding site, with LC-MS purity >95% and stereochemical variations affecting potency .
Table 1: Structural and Functional Comparison of Antiviral Oxalamides
Compound Name Key Substituents Purity (HPLC) Activity (HIV-1) Reference
Target Compound 4-Chlorophenylsulfonyl, 4-methylbenzyl Not reported Not reported
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl Thiazole, hydroxymethyl >95% IC50 ~0.5 μM
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl Thiazole, hydroxyethyl >95% IC50 ~0.7 μM

Sulfonamide-Containing Analogs

Compounds like W-18 and W-15 () share the sulfonamide-piperidine motif but diverge in core structure:

  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
  • Key Differences : These lack the oxalamide backbone and instead feature sulfonamide linkages. W-18 and W-15 are synthetic opioids with potent binding to μ-opioid receptors, unlike the target compound’s oxalamide-based design .

Enzyme-Targeting Oxalamides

BNM-III-170 () and S336 () highlight oxalamides with distinct applications:

  • BNM-III-170: A CD4-mimetic oxalamide with guanidinomethyl and indenyl groups, enhancing antiviral vaccine efficacy (IC50 <1 μM against HIV-1) .
  • S336 : A flavoring agent (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) with regulatory approval. It inhibits cytochrome P450 enzymes (e.g., 51% inhibition of CYP3A4 at 10 µM for S5456, a related analog) .
  • Comparison : The target compound’s 4-methylbenzyl and sulfonyl groups may confer distinct pharmacokinetic or target-binding profiles compared to these analogs.

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